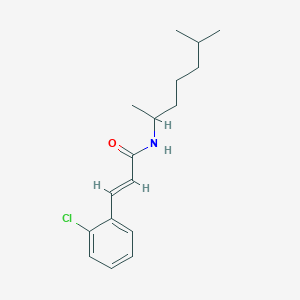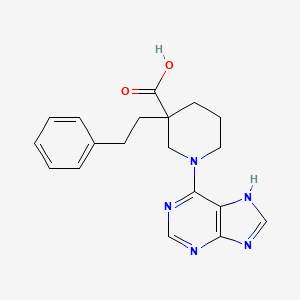
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. CPDA is a member of the acrylamide family, which is commonly used in the production of various polymers, adhesives, and coatings. However, CPDA has unique properties that make it a promising candidate for several research applications. In
科学的研究の応用
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been investigated for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be incorporated into nanoparticles and targeted to specific cells or tissues. In biotechnology, this compound has been used as a crosslinking agent for proteins and peptides, which can improve their stability and activity. This compound has also been used in the production of hydrogels, which have potential applications in tissue engineering and drug delivery. In materials science, this compound has been used in the production of polymers and coatings with unique properties, such as high thermal stability and resistance to water and chemicals.
作用機序
The mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell differentiation. This compound has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth. These effects may contribute to the anticancer properties of this compound and its potential use as a drug delivery system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory properties, as it can inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. These effects may contribute to the potential therapeutic applications of this compound in various diseases and conditions.
実験室実験の利点と制限
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its ability to be easily incorporated into various materials and systems, and its unique properties that can be tailored for specific applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, including its potential use in cancer therapy, drug delivery, and tissue engineering. This compound may also have applications in the production of novel materials with unique properties, such as self-healing coatings and hydrogels. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects. Additionally, the synthesis and handling of this compound may be optimized for improved efficiency and safety. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
合成法
The synthesis of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing this compound is the reaction of 2-chlorophenyl isocyanate with 1,5-dimethylhexylamine in the presence of a catalyst, such as triethylamine or pyridine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is purified through various techniques, such as column chromatography or recrystallization, to obtain pure this compound.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)7-6-8-14(3)19-17(20)12-11-15-9-4-5-10-16(15)18/h4-5,9-14H,6-8H2,1-3H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCNRDWNCKAMA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)
![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)
![4-[3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-3-penten-2-one](/img/structure/B5298582.png)


![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)

![ethyl 1-{2-[4-(allyloxy)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5298618.png)
![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![methyl 1-[2-(2-chlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5298634.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)